molecular formula C11H11BrO B2869810 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 51644-34-9

7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B2869810
CAS RN: 51644-34-9
M. Wt: 239.112
InChI Key: WPBQXWWFPSGWKI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one” are not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. For “this compound”, the available resources mention that it is a solid and its melting point is 57-58°C .

Scientific Research Applications

Bromination Reactions

The compound 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is related to bromination reactions in naphthalene derivatives. For example, a study discussed the bromination of 2,7-dihydroxynaphthalene and its conversion into various derivatives, highlighting the diverse reactivity of naphthalene structures in bromination processes (Cooke, Johnson, & Owen, 1960).

Reductive Debromination

In the field of synthetic chemistry, reductive debromination is an essential reaction. For instance, a study introduced a novel method for the reductive debromination of 1,2-bis(bromomethyl)arenes, leading to the production of 1,2,3,4-tetrahydronaphthalenes, which are structurally related to the compound (Nishiyama et al., 2005).

Synthesis of Retinoids

A research study utilized a related compound, tetrahydronaphthalene, in the synthesis of retinoids, which are significant in therapeutic applications, especially in the treatment of non-insulin-dependent diabetes mellitus (Faul et al., 2001).

Chiral Auxiliary in Organic Synthesis

Chiral auxiliaries are vital in achieving stereochemical control in organic syntheses. A study demonstrated the use of 1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, indicating its potential in stereoselective organic syntheses (Orsini et al., 2005).

Novel Syntheses of Anthracyclinones

Anthracyclinones are critical compounds in anticancer drug development. Research on the bromolactonization of acetals derived from dihydronaphthalene, closely related to this compound, has contributed to the efficient synthesis of optically active anthracyclinones, highlighting its significance in medicinal chemistry (Suzuki et al., 1986).

Fluorescent Models of Cholesterol

In a study focused on the synthesis and properties of fluorescent models of cholesterol, derivatives of tetrahydronaphthalene were synthesized and analyzed for their photophysical properties, demonstrating the compound's utility in biological imaging and analytical chemistry (Lopez & Abelt, 2012).

Safety and Hazards

The safety and hazards of a compound are usually determined by its physical and chemical properties, as well as its reactivity. For “7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one”, the available resources indicate that it has the following hazard statements: H302, H315, H319, H335. This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromo-4-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-7-2-5-11(13)10-6-8(12)3-4-9(7)10/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBQXWWFPSGWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51644-34-9
Record name 7-bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
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